ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 2287340-21-8
Cat. No.: VC4715279
Molecular Formula: C8H10N4O2
Molecular Weight: 194.194
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287340-21-8 |
|---|---|
| Molecular Formula | C8H10N4O2 |
| Molecular Weight | 194.194 |
| IUPAC Name | ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C8H10N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3,5H,2,4H2,1H3,(H,9,10,11) |
| Standard InChI Key | OAUSXBZLAJMJFT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNC2=NC=NN2C1 |
Introduction
Chemical Identity and Structural Features
Ethyl 4H,7H- triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the triazolopyrimidine family, characterized by a fused bicyclic system combining a triazole and pyrimidine ring. The compound’s molecular formula is C₈H₁₀N₄O₂, with a molecular weight of 194.19 g/mol . Key structural features include:
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A triazolo[1,5-a]pyrimidine core.
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An ethyl ester group at position 6.
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Amino and hydrogen substituents at positions 7 and 4/7, respectively .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 92673-40-0 | |
| Molecular Formula | C₈H₁₀N₄O₂ | |
| Molecular Weight | 194.19 g/mol | |
| Synonyms | 7-Amino-6-ethoxycarbonyl-1,2,4-triazolo[1,5-a]pyrimidine |
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via condensation reactions. A common method involves reacting triazolamine derivatives with ethyl malonate under basic conditions. For example:
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Reaction: Triazolamine + ethyl malonate → Ethyl triazolopyrimidine-6-carboxylate.
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Conditions: Sodium hydride in DMF at 80°C for 2 hours, yielding 94% .
Alternative routes include multicomponent reactions using aldehydes, amines, and triazolamines catalyzed by p-toluenesulfonic acid in water, achieving yields of 81–91% .
Reactivity Profile
The ethyl ester group at position 6 is susceptible to hydrolysis, forming carboxylic acid derivatives. Functionalization at position 7 (e.g., substitution of the amino group) enables diversification for drug discovery .
Pharmacological Activities
Microtubule Stabilization
A structurally related triazolopyrimidine (compound 4) demonstrated CNS-targeted microtubule stabilization in murine models. Key findings include:
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Brain-specific accumulation: Longer half-life in brain tissue than plasma .
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Biomarker elevation: Increased acetylated α-tubulin levels at low doses, indicating enhanced microtubule stability .
Anti-Inflammatory Effects
Derivatives with benzyl tetrazole or pyrrolidine substituents show potent CB2 cannabinoid receptor agonism, reducing inflammation in renal disease models .
Applications in Drug Discovery
Scaffold for Analog Development
The triazolopyrimidine core serves as a versatile scaffold. Modifications at positions 6 (ester → carboxylic acid) and 7 (amino → alkyl/aryl groups) yield analogs with tailored pharmacokinetic profiles .
Table 2: Biological Activities of Analogous Compounds
| Derivative | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 7-Pyrrolidine-substituted | CB2 agonist | 12 nM | |
| 6-Carboxylic acid | PDE inhibitor | 0.8 μM |
CNS Drug Development
The compound’s ability to cross the blood-brain barrier and stabilize microtubules positions it as a candidate for neurodegenerative diseases (e.g., Alzheimer’s) .
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